![molecular formula C14H13NO3S2 B2737865 3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380593-18-0](/img/structure/B2737865.png)

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

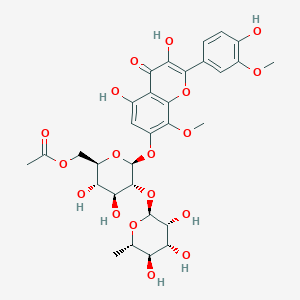

The compound “3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The methylidene group attached to this ring consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the thiazolidine ring and multiple functional groups. The presence of the double bond in the methylidene group could introduce elements of geometric isomerism (cis/trans or E/Z isomerism), and the sulfur atom in the thiazolidine ring could potentially act as a stereocenter, introducing optical isomerism .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The thiazolidine ring might be susceptible to ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart some degree of water solubility, while the rest of the molecule is relatively nonpolar, which could make it soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

- (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has shown promising anticancer potential. Researchers have investigated its ability to inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis (programmed cell death), and suppressing angiogenesis (the formation of new blood vessels that feed tumors). Its mechanism of action involves targeting specific signaling pathways within cancer cells .

- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has been studied for its anti-inflammatory effects. It modulates inflammatory mediators and reduces the production of pro-inflammatory cytokines. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Oxidative stress contributes to aging, neurodegenerative diseases, and cardiovascular disorders. This compound exhibits antioxidant properties by scavenging free radicals and protecting cellular components from oxidative damage. Investigations suggest that it may help mitigate oxidative stress-related conditions .

- Preliminary studies indicate that (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid possesses antibacterial and antifungal activity. It inhibits the growth of certain pathogenic bacteria and fungi. Researchers are exploring its potential as a novel antimicrobial agent .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage and inflammation. Some studies suggest that this compound may protect neurons from oxidative stress, reduce neuroinflammation, and enhance cognitive function. Further research is needed to validate its neuroprotective effects .

- Metabolic syndrome encompasses obesity, insulin resistance, hypertension, and dyslipidemia. Researchers have investigated whether this compound can improve insulin sensitivity, regulate lipid metabolism, and reduce inflammation associated with metabolic syndrome. Its potential role in managing diabetes and related conditions is an active area of study .

Anticancer Activity

Anti-inflammatory Properties

Antioxidant Activity

Antibacterial and Antifungal Effects

Neuroprotective Potential

Metabolic Syndrome and Diabetes

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-9-3-2-4-10(7-9)8-11-13(18)15(14(19)20-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLXQAAVDVTFPN-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)

![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)

![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)